molecular formula C17H16F2N2O3 B3002362 N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351659-80-7

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B3002362
CAS No.: 1351659-80-7
M. Wt: 334.323
InChI Key: YKVGAKJNSCGPNS-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C17H16F2N2O3 and its molecular weight is 334.323. The purity is usually 95%.
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Scientific Research Applications

Aryl–Perfluoroaryl Stacking Interactions

Research on similar oxalamide compounds, such as N,N′-diaryloxalamides, has shown that cocrystallization with pentafluorophenol leads to molecular complexes characterized by X-ray crystallography. These complexes demonstrate the importance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in supramolecular assemblies. The study highlights the potential of N1-(3,4-difluorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide in forming structured, potentially functional supramolecular systems (Barbara Piotrkowska et al., 2007).

Novel Synthetic Approaches

A novel one-pot synthetic approach to oxalamides from related compounds suggests the versatility and applicability of this compound in organic synthesis. This method provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, indicating its utility in the development of pharmaceuticals and organic materials (V. Mamedov et al., 2016).

Catalysis and Hydroxylation Reactions

Research on similar compounds has explored the catalytic hydroxylation of (hetero)aryl halides under mild conditions, demonstrating the potential of this compound in facilitating chemical transformations. The study showcases the ability of related oxalamide compounds to act as ligands in copper-catalyzed reactions, potentially paving the way for its use in organic synthesis and pharmaceutical manufacturing (Shanghua Xia et al., 2016).

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c18-14-7-6-12(9-15(14)19)21-17(24)16(23)20-10-13(22)8-11-4-2-1-3-5-11/h1-7,9,13,22H,8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVGAKJNSCGPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.